molecular formula C9H9BrF3NO3S B8202649 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide

4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B8202649
M. Wt: 348.14 g/mol
InChI Key: CMXQKNZSHNDYLB-UHFFFAOYSA-N
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Description

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide is a chemical compound with the molecular formula C9H9BrF3NO3S. It is characterized by the presence of a bromine atom, an ethyl group, and a trifluoromethoxy group attached to a benzenesulfonamide core. This compound is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide typically involves the following steps:

    Ethylation: The addition of an ethyl group to the nitrogen atom.

    Sulfonamidation: The formation of the sulfonamide group.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize costs. The process includes continuous monitoring and quality control to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound in various research applications .

Properties

IUPAC Name

4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO3S/c1-2-14-18(15,16)8-4-3-6(10)5-7(8)17-9(11,12)13/h3-5,14H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXQKNZSHNDYLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to general procedure A, 4-Bromo-2-trifluoromethoxy-benzenesulfonyl chloride (0.35 g, 1.03 mmol) and ethylamine (5 mL, 10.0 mmol, 2.0 M in THF) were stirred together for 16 hours. 4-bromo-N-ethyl-2-(trifluoromethoxy)benzenesulfonamide (0.23 g, 64%) was provided after purification. MS (ESI) m/z 348. HPLC purity 100.0% at 210-370 nm, 9.3 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min.
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

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